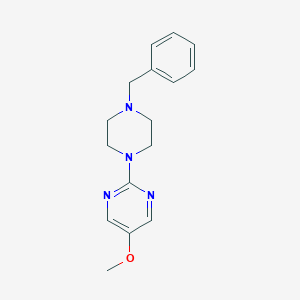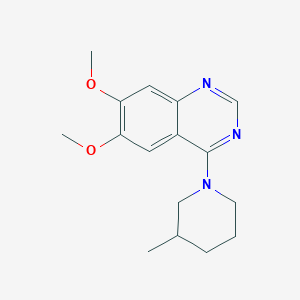![molecular formula C16H26N6O2 B6445187 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640882-56-8](/img/structure/B6445187.png)
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a pyrimidine ring, which is a common structural motif found in many biologically active compounds . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . The compound also contains a piperazine ring, which is another common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has also been found to modulate the activity of several other enzymes, including protein kinase C, which is involved in the regulation of cell growth and differentiation.
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition leads to the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. Specifically, it leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response. This response includes the phosphorylation of H2AX, a marker of DNA double-strand breaks .
Result of Action
The result of the compound’s action is a loss of cell viability. In human estrogen-receptor-positive breast cancer cells, the compound exhibited moderate to significant efficacy . The compound increased CASPASE 3/7 activity, which is associated with the induction of apoptosis .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available. Second, it is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholine on the brain. Finally, this compound is also a potent modulator of other enzymes, which makes it a useful tool for studying the effects of these enzymes on cellular processes.
The main limitation of this compound in laboratory experiments is that its mechanism of action is not yet fully understood. As such, it is difficult to predict the exact effects of this compound on cellular processes. In addition, this compound is a synthetic compound and its long-term safety and efficacy have not been established.
Zukünftige Richtungen
There are several potential future directions for the study of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one. First, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes. Second, more research is needed to determine the long-term safety and efficacy of this compound. Third, further research is needed to explore the potential therapeutic applications of this compound, such as for the treatment of Alzheimer’s disease and other neurological disorders. Finally, further research is needed to explore the potential use of this compound as a tool for studying the effects of other enzymes on cellular processes.
Synthesemethoden
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is synthesized through a two-step process. The first step involves the reaction of ethylamine with pyrimidine-4-carboxylic acid to form 2-[2-(ethylamino)pyrimidin-4-yl]piperazine. The second step involves the reaction of the intermediate with 4-morpholineethanone to form the final product, this compound.
Eigenschaften
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHBQTZFUSZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6445116.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445146.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![6-methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6445160.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)


![2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445192.png)
